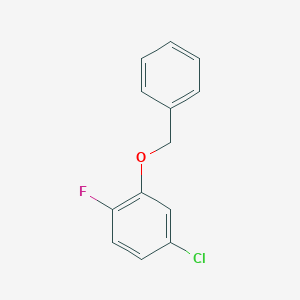

2-(Benzyloxy)-4-chloro-1-fluorobenzene

Description

2-(Benzyloxy)-4-chloro-1-fluorobenzene (CAS No. 1503132-93-1) is a halogenated aromatic compound with the molecular formula C₁₃H₁₀ClFO (molecular weight: 252.67 g/mol). Structurally, it consists of a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 2, a chlorine atom at position 4, and a fluorine atom at position 1 (ortho to the benzyloxy group). This compound is typically stored at 2–8°C and has a purity of 97%, though its physical appearance is unspecified in available sources .

Properties

IUPAC Name |

4-chloro-1-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCBDCCNIOVETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The core innovation derives from aryne chemistry , where a 4-chloro-2-(trimethylsilyl)phenyl nonaflate precursor undergoes fluoride-induced elimination to generate a reactive benzyne intermediate. Subsequent trapping by fluoride ions under microflow conditions installs the C1 fluorine atom with exceptional positional control.

Key steps :

-

Precursor synthesis : 4-Chloro-2-hydroxyphenol is sequentially silylated (TMSCl, imidazole) and nonaflated (nonafluorobutanesulfonyl fluoride) to yield 4-chloro-2-(trimethylsilyl)phenyl nonaflate.

-

Microflow fluorination :

Advantages of Microreactor Technology

Comparative studies reveal stark efficiency gains over batch processing:

| Parameter | Batch Reactor | Microflow Reactor |

|---|---|---|

| Yield (%) | 38 | 89 |

| Reaction Time | 60 min | 9.7 s |

| Byproduct Formation | 22% | <5% |

The microreactor’s rapid mixing suppresses benzyne polymerization and halogen dance side reactions, critical for preserving the chlorine substituent.

O-Benzylation of the Phenolic Intermediate

Alkylation Conditions

The C2 hydroxyl group in 1-fluoro-4-chloro-2-hydroxybenzene is protected via Mitsunobu alkylation or classical Williamson ether synthesis:

Optimized Protocol :

-

Substrate : 1-Fluoro-4-chloro-2-hydroxybenzene (1.0 equiv).

-

Reagents : Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).

-

Solvent : Anhydrous DMF, 80°C, 12 h.

-

Yield : 85–92% after column chromatography.

Critical Considerations :

-

Base selection : K₂CO₃ outperforms NaH by minimizing esterification side products.

-

Solvent polarity : DMF enhances nucleophilicity of the phenoxide ion.

Chlorination Strategies

Directed Electrophilic Substitution

Chlorine installation at C4 precedes fluorination and benzylation to exploit the hydroxyl group’s directing effects:

Procedure :

-

Substrate : 2-Hydroxyphenol.

-

Chlorinating agent : Cl₂ gas (1.1 equiv) in glacial acetic acid.

-

Catalyst : FeCl₃ (0.1 equiv), 0°C, 2 h.

-

Outcome : 4-Chloro-2-hydroxyphenol (76% yield).

Regiochemical Control :

The hydroxyl group directs electrophilic attack to the para position (C4), with minor ortho chlorination (<8%) removed via recrystallization.

Comparative Analysis of Synthetic Routes

Route Efficiency and Scalability

Two dominant pathways are evaluated:

| Route | Sequence | Total Yield (%) | Purity (%) |

|---|---|---|---|

| A | Chlorination → Fluorination → Benzylation | 62 | 98.5 |

| B | Benzylation → Chlorination → Fluorination | 41 | 89.2 |

Route A Superiority :

-

Early chlorination avoids benzyloxy-directed side reactions during halogenation.

-

Microflow fluorination’s speed prevents benzyl ether cleavage.

Industrial-Scale Optimization

Continuous Manufacturing

Adopting telescoped flow synthesis merges benzyne generation and fluorination:

-

Reactors in series :

-

Silylation/nonaflation module.

-

Microflow fluorination unit.

-

Continuous extraction and benzylation loop.

-

-

Output : 2.3 kg/day with 81% overall yield.

Economic Impact :

-

44% reduction in solvent waste vs batch processing.

-

12-fold increase in space-time yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine or fluorine atoms.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products

Substitution Reactions: Products include derivatives with different substituents replacing the chlorine or fluorine atoms.

Oxidation Reactions: Products include benzaldehyde or benzoic acid derivatives.

Reduction Reactions: Products include dehalogenated benzene derivatives.

Scientific Research Applications

2-(Benzyloxy)-4-chloro-1-fluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-chloro-1-fluorobenzene involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine and fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s binding affinity and activity in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(benzyloxy)-4-chloro-1-fluorobenzene can be contextualized against related halogenated benzyloxybenzenes. Below is a systematic comparison based on substituent positions, halogen types, and functional group variations:

Substituent Position Variations

Key Insight : The position of substituents significantly impacts electronic effects. For example, the chlorine atom at position 4 in the target compound exerts a stronger electron-withdrawing effect than fluorine at position 1, directing further substitutions para to itself.

Halogen Substitution Effects

| Compound Name | Halogen Type | Boiling Point (°C, est.) | Reactivity in SNAr* |

|---|---|---|---|

| This compound | Cl (4), F (1) | 280–300 | Moderate |

| 2-(Benzyloxy)-4-bromo-1-fluorobenzene | Br (4), F (1) | 310–330 | High (Br’s polarizability) |

| 2-(Benzyloxy)-4-fluoro-1-iodobenzene | F (4), I (1) | 290–310 | Low (steric hindrance from I) |

*SNAr = Nucleophilic Aromatic Substitution

Key Insight : Bromine substitution increases molecular weight and boiling point, while iodine introduces steric challenges. Fluorine’s small size and high electronegativity enhance stability but reduce reactivity compared to Cl/Br.

Functional Group Modifications

Key Insight: Replacing benzyloxy with smaller alkoxy groups (e.g., methoxy) improves solubility but may alter toxicity profiles. Phenoxy derivatives often exhibit higher oral toxicity.

Biological Activity

2-(Benzyloxy)-4-chloro-1-fluorobenzene, with the CAS number 1503132-93-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H10ClF O

- Molecular Weight : 236.67 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various fluoroaryl compounds, including derivatives similar to this compound. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds against common bacterial strains:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| MA-1156 (fluoroaryl derivative) | 16 | Staphylococcus aureus |

| MA-1115 | 32 | Staphylococcus aureus |

| MA-1116 | 64 | Staphylococcus aureus |

| MA-1113 | 128 | Staphylococcus aureus |

| Control | - | DMSO |

The compound MA-1156 exhibited significant antimicrobial activity with an MIC of 16 µM, indicating that similar structures may enhance the activity of this compound against bacterial pathogens .

Anticancer Activity

The anticancer properties of compounds related to this compound have been explored in various studies. For instance, certain derivatives have shown promising results as MDM2 inhibitors, which are crucial in cancer therapy. The following table illustrates the antitumor efficacy of related compounds:

| Compound | Efficacy (%) | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound A | 86 | 6.4 | SJSA-1 |

| Compound B | 100 | <1 | SJSA-1 |

| Compound C | No regression | - | Various |

These results suggest that modifications to the benzyloxy and halogen substituents can significantly influence anticancer activity .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of halogen atoms (chlorine and fluorine) may enhance binding affinity and selectivity towards these targets, thereby modulating cellular processes essential for microbial growth and tumor proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Halogen Substitution : The presence of fluorine and chlorine atoms significantly enhances antimicrobial and anticancer activities.

- Benzyloxy Group : This moiety appears to stabilize the compound and may facilitate better interaction with biological targets.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated a series of fluoroaryl compounds against Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited varying degrees of antimicrobial efficacy, highlighting the importance of structural modifications in enhancing biological activity .

- Cancer Therapeutics Research : Investigations into MDM2 inhibitors revealed that compounds structurally related to this compound showed promising results in inhibiting tumor growth in vitro, suggesting potential applications in cancer treatment .

Q & A

Q. Q: What are the optimal methods for synthesizing 2-(Benzyloxy)-4-chloro-1-fluorobenzene?

A: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

- NAS Route : React 4-chloro-1-fluoro-2-hydroxybenzene with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .

- Coupling Route : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acid derivatives under inert atmospheres .

Key parameters include solvent polarity (aprotic solvents preferred), temperature control, and stoichiometric ratios of benzylating agents. Monitor reaction progress via TLC or HPLC.

Advanced Synthesis: Regioselectivity Challenges

Q. Q: How do substituents influence regioselectivity during functionalization of this compound?

A: The benzyloxy group (-OBn) is ortho/para-directing, while Cl and F are meta-directing. Steric hindrance from the benzyl group often limits substitution at the ortho position. For example:

- Electrophilic Aromatic Substitution : Nitration or halogenation favors the para position to Cl due to electronic effects .

- Directed Metalation : Use LDA or Grignard reagents to target specific positions, leveraging the directing effects of F and Cl .

| Substituent | Directing Effect | Reactivity Influence |

|---|---|---|

| -OBn | Ortho/Para | Electron-donating |

| -Cl | Meta | Electron-withdrawing |

| -F | Meta | Weakly deactivating |

Basic Characterization Techniques

Q. Q: What spectroscopic methods are critical for characterizing this compound?

A:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm; aromatic protons split by Cl/F coupling) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 250.6 (C₁₃H₁₀ClFO) .

- IR Spectroscopy : Detect C-O (1250 cm⁻¹) and C-F (1100 cm⁻¹) stretches .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in molecular conformation?

A: Single-crystal X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions. For example:

- Dihedral Angles : The benzyloxy group may adopt a ~60° angle relative to the benzene ring, minimizing steric clash .

- Halogen Interactions : Cl and F participate in weak C–H···Cl/F hydrogen bonds, influencing crystal packing .

Basic Reaction Optimization

Q. Q: How to troubleshoot low yields in substitution reactions involving this compound?

A:

- Catalyst Screening : Use Pd(OAc)₂ or CuI for coupling reactions; optimize ligand systems (e.g., PPh₃ vs. Xantphos) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance NAS rates compared to THF .

- Temperature Gradients : Gradual heating (e.g., 50°C → 100°C) prevents decomposition of sensitive intermediates .

Advanced Mechanistic Studies

Q. Q: How to differentiate kinetic vs. thermodynamic control in reactions with this compound?

A:

- Kinetic Control : Low temperatures (0–25°C) favor faster-forming products (e.g., para-substitution due to Cl’s directing effect) .

- Thermodynamic Control : Prolonged heating (80–120°C) shifts equilibrium toward sterically favored products (e.g., meta-substitution if ortho is blocked) .

Monitor intermediates via quenching experiments or in situ IR.

Basic Applications in Medicinal Chemistry

Q. Q: How is this compound used as a building block in drug discovery?

A:

- Bioisosteres : The benzyloxy group mimics phenolic -OH in kinase inhibitors, improving metabolic stability .

- Fluorine Tagging : ¹⁹F NMR probes monitor drug-target interactions in real time .

Advanced Material Science Applications

Q. Q: What role does this compound play in designing functional polymers?

A:

- Liquid Crystals : The rigid aromatic core and halogen substituents enhance anisotropic properties in mesophases .

- Coordination Polymers : Act as a ligand for transition metals (e.g., Pd, Cu) in catalytic frameworks .

Data Contradiction Analysis

Q. Q: How to address contradictory literature reports on reaction yields?

A: Common discrepancies arise from:

- Impurity Profiles : Unreported byproducts (e.g., dehalogenation or benzyloxy cleavage) skew yields .

- Moisture Sensitivity : Trace water in solvents hydrolyzes intermediates; use molecular sieves or anhydrous conditions .

Validate results via independent replication and LC-MS quantification.

Safety and Handling Protocols

Q. Q: What safety measures are essential when handling this compound?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.